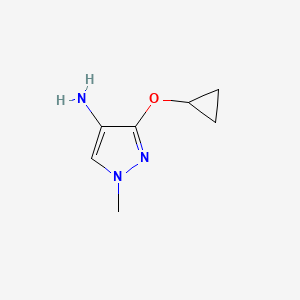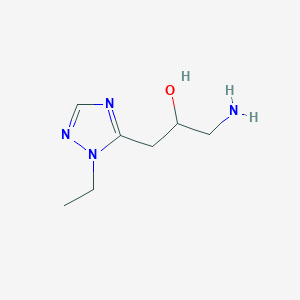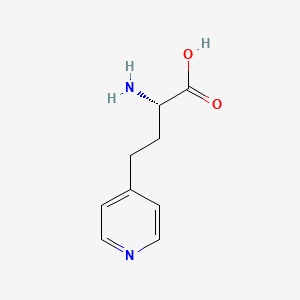
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Méthodes De Préparation
The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses glyoxal and ammonia in the presence of an oxidizing agent to produce imidazole derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazole derivatives.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazole derivatives.
Marckwald Synthesis: This method involves the reaction of nitriles with ammonia or primary amines to form imidazole derivatives.
Analyse Des Réactions Chimiques
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-2-amine can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Nocodazole: An antinematodal.
Metronidazole: A bactericidal agent.
Azathioprine: An anti-rheumatoid arthritis agent.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse applications and properties.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-methyl-1-(1-methylimidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,9)6-7-10-4-5-11(7)3/h4-5H,6,9H2,1-3H3 |
Clé InChI |
XFVSRKZMIZXALI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NC=CN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)

![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)


![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)



![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)



